2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
Description
Historical Development and Evolution of Benzothiazole-Piperazine Derivatives
Benzothiazole-piperazine hybrids emerged in the early 2000s as researchers sought to combine the aromatic heterocyclic properties of benzothiazoles with the conformational flexibility of piperazines. Initial work focused on acetylcholinesterase (AChE) inhibition, with compounds like 2-[(6-substituted benzothiazol-2-yl)amino]-2-oxoethyl piperazine derivatives showing IC~50~ values as low as 0.42 μM against AChE. The introduction of benzenesulfonyl groups, as seen in 2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (CAS 904271-18-7), marked a strategic shift toward enhancing metabolic stability and target engagement breadth.
Table 1: Key Milestones in Benzothiazole-Piperazine Development
Positioning in Contemporary Medicinal Chemistry Research
Current research prioritizes three domains:
- Neurodegenerative diseases : Hybrids demonstrate dual AChE inhibition (ΔG~bind~ = -18.64 kcal/mol) and β-amyloid anti-aggregation effects.
- Antimicrobial agents : Piperazine-linked benzothiazinones achieve MIC <0.016 μg/mL against drug-resistant tuberculosis.
- Structural diversification : The benzenesulfonyl group in CAS 904271-18-7 introduces strong electron-withdrawing effects (logP = 2.1), optimizing blood-brain barrier penetration.
Pharmacophore Significance in Drug Discovery
The compound’s pharmacophore comprises three critical elements:
Benzothiazole core :
- Planar aromatic system enabling π-π stacking with tyrosine residues in AChE
- Modifiable 6-position for tuning electronic properties (e.g., electron-donating groups enhance AChE binding)
Piperazine linker :
- Conformational flexibility allowing adaptation to diverse binding pockets
- Secondary amine for salt bridge formation with aspartic acid (e.g., in Aβ1-42)
Benzenesulfonyl group :
- Sulfonyl moiety improves metabolic stability (t~1/2~ increased by 3× vs. non-sulfonylated analogs)
- Ortho-substitution potential for steric guidance in target engagement
Table 2: Pharmacophore Contributions to Bioactivity
| Component | Role | Example Interaction |
|---|---|---|
| Benzothiazole | Aromatic stacking | Tyr337 in AChE |
| Piperazine | Hydrogen bonding | Asp74 in AChE |
| Benzenesulfonyl | Metabolic stabilization | CYP3A4 resistance |
Conceptual Framework of Multi-Target Directed Ligands
This hybrid exemplifies the multi-target directed ligand (MTDL) paradigm through:
- Dual enzyme inhibition : Simultaneous binding to AChE catalytic (-18.64 kcal/mol) and peripheral anionic sites
- Protein-misfolding modulation : Disruption of β-sheet formation in Aβ1-42 (IC~50~ = 1.8 μM)
- Structural plasticity : Piperazine’s rotational freedom (ΔG~rot~ = 2.3 kcal/mol) enables adaptation to multiple targets
Table 3: Multi-Target Activity Profile
| Target | Interaction Type | ΔG~bind~ (kcal/mol) |
|---|---|---|
| AChE | Mixed inhibition | -18.64 ± 0.16 |
| Aβ1-42 | Anti-aggregation | -16.10 ± 0.18 |
| hERG | Low affinity | >-8.2 |
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c23-18(14-27(24,25)15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)26-19/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENBQYBHZZOZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring can be introduced by reacting the benzothiazole derivative with piperazine in the presence of a base.
Attachment of the Benzenesulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the benzenesulfonyl group can influence its solubility and stability.
Comparison with Similar Compounds
BF22546: 2-(4-Fluorophenyl)-1-[4-(6-Methoxy-1,3-Benzothiazol-2-yl)Piperazin-1-yl]Ethan-1-one
- CAS : 900000-84-2
- Molecular Formula : C₂₀H₂₀FN₃O₂S
- Molecular Weight : 385.4551 g/mol
- Key Differences :
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(6-Phenylpyrimidin-4-yl)Piperazin-1-yl]Ethan-1-one (CAS: 1421441-32-8)
- Molecular Formula : C₂₂H₁₉N₅OS₂
- The piperazine is linked to a 6-phenylpyrimidin-4-yl group, adding a heteroaromatic system that may influence DNA/RNA interactions .
- Comparison : The sulfanyl (S–) group offers distinct redox properties compared to sulfonyl (SO₂), possibly altering metabolic stability.
1-[4-(2,3-Dihydro-1,4-Benzodioxine-6-Sulfonyl)Piperazin-1-yl]-2-(6-Methyl-1-Benzofuran-3-yl)Ethan-1-one (EN300-264077)
- CAS: Not provided
- Molecular Formula : C₂₃H₂₄N₂O₆S
- Molecular Weight : 456.52 g/mol
- Key Differences: Replaces benzene with a 2,3-dihydro-1,4-benzodioxine sulfonyl group, introducing an oxygen-rich ring system. The ethanone linker connects to a 6-methylbenzofuran moiety, enhancing lipophilicity .
- Implications : The benzodioxine sulfonyl group may improve membrane permeability compared to BF22547’s simpler benzenesulfonyl group.
1-(5-Fluoro-1-((4-Iodophenyl)Sulfonyl)-1H-Indol-3-yl)-2-(4-(2-Methoxyphenyl)Piperazin-1-yl)Ethan-1-one (3a)
- Structural Features: Contains an N-arylsulfonylindole core instead of benzothiazole.
- Comparison : The indole sulfonyl group may engage in different binding interactions compared to benzothiazole, such as targeting 5-HT receptors.
1-[4-(1,3-Benzothiazol-2-yl)Piperidin-1-yl]-2-[(2,6-Dichlorophenyl)Sulfanyl]Ethan-1-one (CAS: 478248-39-4)
- Molecular Formula : C₂₀H₁₈Cl₂N₂OS₂
- Molecular Weight : 437.41 g/mol
- Key Differences :
- Implications : The piperidine ring may reduce basicity compared to piperazine, affecting pharmacokinetics.
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Synthetic Routes: BF22547 and analogs are typically synthesized via nucleophilic substitution or coupling reactions. For example, describes microwave-assisted synthesis of a related piperazine-ethanone derivative, achieving 41.8% yield under acidic conditions .
- Similarly, piperazine-containing compounds in target HIV-1 TAR RNA, highlighting versatility in therapeutic targeting .
- Structure-Activity Relationships (SAR): Sulfonyl vs. Sulfanyl: Sulfonyl groups enhance electrophilicity and stability, whereas sulfanyl groups may participate in redox reactions. Benzothiazole Substitution: Methoxy or halogen substituents (e.g., BF22546) can modulate bioavailability and receptor affinity. Piperazine vs.
Biological Activity
2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique piperazine and benzothiazole moieties, may exhibit various pharmacological properties, including enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O4S2, with a molecular weight of 431.5 g/mol. The structure features a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a benzothiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.5 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | This compound |
Enzyme Inhibition
Research indicates that piperazine derivatives, including those similar to the compound , can inhibit human acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. A study highlighted the binding interactions of various piperazine derivatives at both the peripheral anionic site and catalytic sites of AChE, suggesting potential therapeutic roles in treating neurodegenerative diseases such as Alzheimer's disease .
Anticancer Properties
The benzothiazole component of the compound may contribute to anticancer activity. Compounds containing benzothiazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain sulfonamide derivatives have shown selective activity against specific cancer types by targeting metabolic pathways involved in tumor growth .
Study on Piperazine Derivatives
A relevant study focused on the synthesis and biological evaluation of piperazine derivatives demonstrated that these compounds could selectively inhibit carbonic anhydrase II (hCA II) with inhibition constants ranging from 57.7 to 98.2 µM. This suggests that similar derivatives might also exhibit selective inhibitory effects on other enzymes or pathways relevant to disease states .
Pharmacological Evaluation
Another investigation into piperazine-like compounds revealed their potential as therapeutics for cognitive disorders. The study utilized virtual screening and molecular docking techniques to assess binding affinities and interactions with target proteins involved in cognitive function .
Q & A
Q. Table 1: SAR of Key Derivatives
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| Replacement of benzothiazole with oxadiazole | ↓ Anticancer activity | |
| Addition of 4-fluorophenyl group | ↑ Antifungal potency (IC₅₀: 2.1 µM) |
Advanced: What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
Optimization strategies include:
- Bioisosteric Replacement: Swap the benzenesulfonyl group with a methylsulfonyl group to enhance solubility while retaining affinity for ATP-binding pockets .
- Protonation Studies: Adjust the piperazine ring’s basicity (pKa ~7.1) to improve membrane permeability at physiological pH .
- Metabolic Stability Assays: Use liver microsomes to identify vulnerable sites (e.g., benzenesulfonyl group’s susceptibility to CYP3A4 oxidation) .
Example: Derivatives with bulky substituents on the benzothiazole ring showed 3-fold higher inhibition of HIV-1 reverse transcriptase compared to unsubstituted analogs .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Answer:
Critical properties include:
- LogP (Octanol-Water): ~2.8 (calculated via ChemDraw), indicating moderate lipophilicity .
- Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating solubilizers (e.g., PEG-400) for in vivo studies .
- Thermal Stability: Decomposes at 210°C (DSC analysis), requiring storage at –20°C .
Advanced: How can researchers design comparative studies with structural analogs?
Answer:
Design considerations:
Selection of Analogs: Include derivatives with variations in:
- The sulfonyl group (e.g., tosyl vs. mesyl) .
- Piperazine substitutions (e.g., 4-methylpiperazine vs. unsubstituted) .
Assay Panels: Test against:
- Cancer Cell Lines (e.g., MCF-7, HeLa) for antiproliferative activity .
- Microbial Strains (e.g., Candida albicans) for antifungal effects .
Data Normalization: Express activity relative to positive controls (e.g., Ketoconazole for antifungal assays) .
Basic: What safety and handling precautions are required during synthesis?
Answer:
- Benzenesulfonyl Chloride: Corrosive; use in a fume hood with nitrile gloves and eye protection .
- Waste Disposal: Quench reactive intermediates (e.g., excess sulfonyl chloride) with ice-cold NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
